N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Data Availability Quality Control Procurement Risk

Researchers conducting structure-activity relationship (SAR) studies on piperidine-1-carboxamide scaffolds require high-purity, well-characterized compounds with reliable supply. N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034253-55-7) addresses this need as a synthetic small molecule featuring 3-(pyrazin-2-yloxy) and 3,4-dimethoxybenzyl substituents for systematic variation. Key advantages: Established molecular identity (C₁₉H₂₄N₄O₄, MW 372.4); Suitable for HPLC/LC-MS/NMR method development; Available for prospective SAR campaigns and focused library screening. Bulk quantities and custom synthesis available.

Molecular Formula C19H24N4O4
Molecular Weight 372.425
CAS No. 2034253-55-7
Cat. No. B2610021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS2034253-55-7
Molecular FormulaC19H24N4O4
Molecular Weight372.425
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3)OC
InChIInChI=1S/C19H24N4O4/c1-25-16-6-5-14(10-17(16)26-2)11-22-19(24)23-9-3-4-15(13-23)27-18-12-20-7-8-21-18/h5-8,10,12,15H,3-4,9,11,13H2,1-2H3,(H,22,24)
InChIKeyYUAPPFXZJUESQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide: Baseline Overview


N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034253-55-7) is a synthetic small-molecule piperidine-1-carboxamide derivative featuring a 3-(pyrazin-2-yloxy) substituent and a 3,4-dimethoxybenzyl carboxamide side chain (molecular formula C₁₉H₂₄N₄O₄, MW 372.4). Publicly indexed databases confirm its structural registration and commercial availability from multiple screening-compound suppliers, but no peer-reviewed pharmacological data, patent example, or target-annotated bioactivity record was identified for this specific compound in the non‑excluded literature domain . Consequently, no evidence‑based differentiation relative to in‑class analogues can be established at this time.

Uncharacterized piperidine‑carboxamide; no public bioactivity or target annotation.
May support internal SAR exploration, library screening, or method development.
Requires de novo profiling; procurement must be paired with a validation plan.

Why Generic Substitution with Analogous Piperidine Carboxamides Fails


Piperidine-1-carboxamide analogues carrying different benzyl or heteroaryl‑oxy substituents can exhibit widely divergent target engagement, selectivity, and pharmacokinetic profiles, meaning that even subtle structural changes may ablate or invert biological activity . For compounds lacking public comparative pharmacological data, such as N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, generic substitution with any commercially available analogue introduces unquantifiable scientific risk; users requiring validated activity must either generate de novo profiling data or select an analogue with documented, comparator‑backed evidence.

Structural Piperidine‑carboxamide analogues with different benzyl or heteroaryl‑oxy groups may show divergent target engagement and selectivity.
Data gap No public comparative pharmacology exists; any substitution introduces unquantifiable scientific risk.

Quantitative Differential Evidence vs. Structural Analogues


Absence of Comparator-Backed Selectivity and Potency Data

An exhaustive search of non‑excluded primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL, Google Patents) returned zero quantitative bioactivity records—such as IC₅₀, Kd, or EC₅₀ values—for N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034253-55-7) . Without target‑specific potency, selectivity, or ADMET data, no direct head‑to‑head or cross‑study comparison can be performed against any named analogue or in‑class candidate.

Data Availability
Data to verify
0 qualifying records
No IC₅₀, Kd, EC₅₀, or ADMET data in non‑excluded sources
No comparator‑backed differentiation possible; procurement requires internal validation plan.
Search date 2026‑05‑04; identical absence across searched analogues.
Data Availability Quality Control Procurement Risk

Recommended Application Scenarios


Internal SAR Exploration and Library Screening

Because no public bioactivity data exist for this compound, its primary utility lies in prospective, internally controlled structure–activity relationship (SAR) campaigns where the 3,4‑dimethoxybenzyl and pyrazin‑2‑yloxy substituents are systematically varied . Researchers should generate head‑to‑head potency and selectivity data against in‑house comparator collections.

Chemical Probe Development with De Novo Profiling

Laboratories equipped with broad‑panel kinase or GPCR screening platforms may evaluate N‑(3,4‑dimethoxybenzyl)‑3‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide as part of a focused library to identify novel target‑engagement profiles, provided that all activity claims are validated against a structurally matched negative control analogue .

Method Development and Analytical Reference Standard Use

The compound can serve as a reference standard for HPLC, LC‑MS, or NMR method development within projects that involve piperidine‑carboxamide scaffolds, given its established molecular identity and commercial availability .

Application
Selection Property
Validation Focus
Internal SAR exploration
Structural variation context
De novo potency & selectivity profiling
Chemical probe development
Target engagement screening
Negative control validation
Analytical reference standard
Established molecular identity
Method development (HPLC, LC‑MS, NMR)
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